molecular formula C15H16N2O5 B3112772 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid CAS No. 192430-60-7

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid

Cat. No.: B3112772
CAS No.: 192430-60-7
M. Wt: 304.3 g/mol
InChI Key: YRKLGWOHYXIKSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid typically involves the reaction of indole-3-acetic acid with glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and protecting groups to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole ring .

Scientific Research Applications

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence cellular pathways and biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-butyric acid: Another indole derivative with applications in plant growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid is unique due to its specific combination of an indole ring with a glutamic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(2-(1H-Indol-3-yl)acetamido)pentanedioic acid, also referred to as N-(2-(1H-indol-3-yl)acetamido)pentanedioic acid, is a compound that integrates the structural features of indole and pentanedioic acid. This article explores its biological activity, synthesis methods, potential applications, and relevant research findings.

  • Molecular Formula : C15H16N2O5
  • Molecular Weight : Approximately 304.31 g/mol
  • CAS Number : 192430-60-7

This compound is a derivative of indole-3-acetic acid and serves as a conjugate acid of N-acylglutamic acid. Its unique structure suggests potential roles in various biochemical pathways, particularly those related to plant hormones and signaling molecules .

1. Anti-inflammatory Properties

Indole derivatives, including this compound, are known for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Potential

The compound's interaction with apoptosis-regulating proteins positions it as a promising candidate in cancer therapy. It may act as an inhibitor of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Studies have shown that it can influence cellular signaling pathways related to growth regulation and apoptosis .

The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in apoptosis regulation. By binding to anti-apoptotic proteins, it could potentially disrupt their function and promote cell death in cancerous tissues .

Synthesis Methods

Synthesis of this compound can be achieved through various methods, typically involving the coupling of indole derivatives with pentanedioic acid or its derivatives. The exact synthetic route may vary depending on the desired purity and yield.

Case Study 1: Apoptosis Modulation

A study investigated the effect of this compound on apoptosis in cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups. The underlying mechanism was attributed to the compound's ability to inhibit BCL-2 family proteins, which are crucial for cell survival .

Case Study 2: Inflammation Reduction

In another study focused on inflammatory responses, the compound demonstrated significant inhibition of TNF-alpha production in macrophage cultures, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Indole-3-acetic acidIndole structure with acetic acidNaturally occurring plant hormone
N-acetyltryptophanIndole structure with an acetyl groupKnown for neuroprotective effects
5-Hydroxyindoleacetic acidIndole structure with hydroxyl and acetic groupsMetabolite of serotonin

The uniqueness of this compound lies in its specific combination of the indole moiety with a pentanedioic acid backbone, which may allow for distinct biological activities compared to other indole derivatives.

Properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13(17-12(15(21)22)5-6-14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLGWOHYXIKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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